molecular formula C11H16N2O2S B14813640 4-Ethyl-5-methyl-2-(propanoylamino)thiophene-3-carboxamide

4-Ethyl-5-methyl-2-(propanoylamino)thiophene-3-carboxamide

Cat. No.: B14813640
M. Wt: 240.32 g/mol
InChI Key: DDWOFUXZWZBLBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Ethyl-5-methyl-2-(propanoylamino)thiophene-3-carboxamide is a thiophene derivative, a class of compounds known for their diverse biological and chemical properties. Thiophene itself is a five-membered heterocyclic compound containing sulfur.

Preparation Methods

The synthesis of 4-Ethyl-5-methyl-2-(propanoylamino)thiophene-3-carboxamide can be achieved through various synthetic routes. One common method involves the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions to generate 3-hydroxy-2-thiophene carboxylic derivatives . Another method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to produce aminothiophene derivatives . Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

4-Ethyl-5-methyl-2-(propanoylamino)thiophene-3-carboxamide undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 4-Ethyl-5-methyl-2-(propanoylamino)thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation and pain. Additionally, its antimicrobial activity is likely due to its ability to disrupt the cell membrane of microorganisms, leading to cell death .

Properties

Molecular Formula

C11H16N2O2S

Molecular Weight

240.32 g/mol

IUPAC Name

4-ethyl-5-methyl-2-(propanoylamino)thiophene-3-carboxamide

InChI

InChI=1S/C11H16N2O2S/c1-4-7-6(3)16-11(9(7)10(12)15)13-8(14)5-2/h4-5H2,1-3H3,(H2,12,15)(H,13,14)

InChI Key

DDWOFUXZWZBLBI-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(SC(=C1C(=O)N)NC(=O)CC)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.